2-(4-Ethylphenyl)piperidine
Overview
Description
2-(4-Ethylphenyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-ethylphenyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)piperidine typically involves the reaction of 4-ethylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction, where the aldehyde group is reduced to form the corresponding piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using catalysts such as palladium or rhodium. These methods are designed to be efficient and cost-effective, ensuring high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or rhodium catalysts is typically used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Ethylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems in the brain, influencing various physiological processes. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
Pyridine: A structurally similar compound with a nitrogen atom in a six-membered aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
2-(4-Ethylphenyl)piperidine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a research tool and pharmaceutical precursor, differentiating it from other piperidine derivatives .
Properties
IUPAC Name |
2-(4-ethylphenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWZPSZDYEDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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